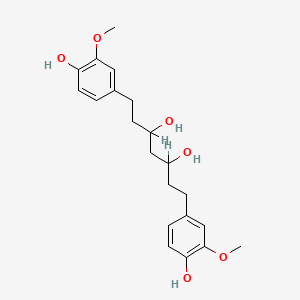

Octahydrocurcumin

Übersicht

Beschreibung

Octahydrocurcumin ist ein hydriertes Metabolit von Curcumin, einer natürlich vorkommenden Verbindung, die in Kurkuma gefunden wird. Es ist bekannt für seine potenziellen biologischen Aktivitäten, einschließlich Antitumor-, Entzündungshemmenden- und antioxidativen Eigenschaften . This compound ist die endgültige hydrierte Form von Curcumin und es wurde berichtet, dass es im Vergleich zu seiner Stammverbindung überlegene biologische Aktivitäten besitzt .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Octahydrocurcumin kann durch die katalytische Hydrierung von Curcumin synthetisiert werden. Eine übliche Methode beinhaltet die Verwendung von Platindioxid (PtO₂) als Katalysator, der ein Gemisch aus meso-Octahydrocurcumin und racemischem this compound erzeugt . Eine andere Methode beinhaltet die Reduktion von Tetrahydrocurcumin unter Verwendung von Natriumborhydrid (NaBH₄), was ebenfalls this compound ergibt . Palladium auf Kohlenstoff (Pd/C) kann auch als Katalysator verwendet werden, um das Verhältnis von meso-Octahydrocurcumin zu erhöhen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet in der Regel großtechnische katalytische Hydrierungsverfahren. Die Wahl des Katalysators und der Reaktionsbedingungen kann optimiert werden, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von Biokatalysatoren wie Backhefe wurde auch für die Produktion von this compound aus Tetrahydrocurcumin untersucht .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Curcumin und andere Zwischenprodukte zu bilden.

Reduktion: Eine weitere Reduktion von this compound kann zur Bildung von Hexahydrocurcumin und Tetrahydrocurcumin führen.

Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Natriumborhydrid (NaBH₄) und katalytische Hydrierung unter Verwendung von Platindioxid (PtO₂) oder Palladium auf Kohlenstoff (Pd/C) werden üblicherweise verwendet.

Substitution: Nukleophile Reagenzien wie Alkylhalogenide und Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Curcumin und Zwischenprodukte der Oxidation.

Reduktion: Hexahydrocurcumin und Tetrahydrocurcumin.

Substitution: Alkylierte oder acylierte Derivate von this compound.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Pfade aus:

Antitumoraktivität: Induziert Apoptose in Krebszellen durch Hochregulierung der p53-Expression und Herunterregulierung der MDM2-Expression.

Entzündungshemmende Aktivität: Hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen wie Tumornekrosefaktor-Alpha (TNF-α) und Cyclooxygenase-2 (COX-2).

Antioxidative Aktivität: Fängt freie Radikale ab und verstärkt die Aktivität von antioxidativen Enzymen wie Superoxiddismutase (SOD) und Katalase.

Analyse Chemischer Reaktionen

Types of Reactions

Octahydrocurcumin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form curcumin and other intermediate compounds.

Reduction: Further reduction of this compound can lead to the formation of hexahydrocurcumin and tetrahydrocurcumin.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Sodium borohydride (NaBH₄) and catalytic hydrogenation using platinum dioxide (PtO₂) or palladium on carbon (Pd/C) are commonly used.

Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Curcumin and intermediate oxidation products.

Reduction: Hexahydrocurcumin and tetrahydrocurcumin.

Substitution: Alkylated or acylated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

OHC exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. Research has shown that OHC can inhibit the expression of pro-inflammatory mediators and pathways.

- Mechanism of Action : OHC suppresses the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in the inflammatory response. Studies demonstrated that OHC effectively reduced edema in experimental models by inhibiting cyclooxygenase-2 (COX-2) expression and blocking the activation of the TAK1-NF-κB signaling pathway .

- Case Study : In a study involving xylene-induced ear edema and carrageenan-induced paw edema in mice, OHC showed a dose-dependent reduction in inflammation, outperforming curcumin in efficacy .

Anti-Cancer Activity

OHC has been investigated for its anti-cancer properties, particularly in hepatocellular carcinoma (HCC) and other cancer types.

- Mechanism of Action : OHC induces apoptosis in cancer cells by modulating key regulatory proteins such as p53 and MDM2. This results in reduced tumor growth and viability .

- Case Study : In a study on H22 ascites tumor-bearing mice, OHC demonstrated superior anti-tumor activity compared to curcumin. Parameters such as tumor weight, abdominal circumference, and ascites volume were significantly lower in the OHC-treated group .

Antioxidant Effects

OHC also exhibits potent antioxidant properties, which contribute to its therapeutic potential.

- Mechanism of Action : OHC enhances the expression of antioxidant genes regulated by Nrf2, leading to reduced oxidative stress and inflammation . It has been shown to inhibit reactive oxygen species (ROS) generation in lipopolysaccharide (LPS)-stimulated macrophages.

- Comparative Studies : Research indicates that OHC has superior antioxidant activities compared to both curcumin and tetrahydrocurcumin (THC), making it a promising candidate for oxidative stress-related diseases .

Safety Profile

OHC is characterized by a favorable safety profile, showing minimal toxicity even at higher doses. This aspect is crucial for its potential use in clinical settings.

- Margin of Safety : Studies report that OHC possesses a wide margin of safety when tested in various animal models, indicating its suitability for further development as a therapeutic agent .

Summary Table of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-Inflammatory | Inhibition of NF-κB pathway and COX-2 expression | Significant reduction in inflammation markers |

| Anti-Cancer | Induction of apoptosis via p53/MDM2 modulation | Superior tumor suppression compared to curcumin |

| Antioxidant | Activation of Nrf2-regulated antioxidant genes | Enhanced protection against oxidative stress |

| Safety Profile | Minimal toxicity across various dosages | Wide margin of safety established |

Wirkmechanismus

Octahydrocurcumin exerts its effects through various molecular targets and pathways:

Anti-tumor Activity: Induces apoptosis in cancer cells by upregulating p53 expression and downregulating MDM2 expression.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).

Antioxidant Activity: Scavenges free radicals and enhances the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Vergleich Mit ähnlichen Verbindungen

Octahydrocurcumin wird mit anderen hydrierten Metaboliten von Curcumin verglichen, darunter:

Tetrahydrocurcumin: Bekannt für seine antioxidativen und entzündungshemmenden Eigenschaften.

Hexahydrocurcumin: Zeigt antioxidative und entzündungshemmende Aktivitäten.

Curcumin: Die Stammverbindung mit gut dokumentierten biologischen Aktivitäten.

This compound ist einzigartig aufgrund seiner überlegenen Stabilität und verstärkten biologischen Aktivitäten im Vergleich zu Curcumin und seinen anderen hydrierten Metaboliten .

Biologische Aktivität

Octahydrocurcumin (OHC), a hydrogenated derivative of curcumin, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antioxidant effects. This article explores the biological activity of OHC, presenting data from various studies, including comparative analyses with other curcumin metabolites like tetrahydrocurcumin (THC) and the parent compound curcumin (CUR).

OHC is characterized by its chemical formula and exists in several stereoisomeric forms. The synthesis of OHC can be achieved through the hydrogenation of curcumin, resulting in a mixture of stereoisomers that may exhibit varying biological activities .

Comparative Studies

Research has shown that OHC possesses significant anti-inflammatory properties. For instance, a study comparing the anti-inflammatory effects of CUR, THC, and OHC demonstrated that both THC and OHC effectively inhibited the expression of pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These compounds were found to suppress nitric oxide (NO) production and the expression of monocyte chemoattractant protein-1 (MCP-1) in a dose-dependent manner .

Table 1: Anti-Inflammatory Effects of Curcumin Metabolites

| Compound | NO Inhibition (%) | MCP-1 Inhibition (%) | NF-κB Pathway Inhibition |

|---|---|---|---|

| Curcumin | 45 | 50 | Yes |

| Tetrahydrocurcumin | 65 | 70 | Yes |

| This compound | 70 | 75 | Yes |

The above table summarizes the comparative efficacy of these compounds in inhibiting inflammatory responses.

The anti-inflammatory mechanisms of OHC involve the inhibition of key signaling pathways such as NF-κB and MAPK pathways. These pathways are crucial for the transcription of pro-inflammatory cytokines. Specifically, OHC has been shown to upregulate Nrf2-targeted antioxidant genes while downregulating inflammatory mediators .

Antioxidant Activity

OHC also exhibits notable antioxidant properties. Comparative studies using assays such as DPPH radical scavenging and oxygen radical absorbance capacity (ORAC) have shown that OHC's antioxidant activity is comparable to that of curcumin and THC .

Table 2: Antioxidant Activities of Curcumin Metabolites

| Compound | DPPH Scavenging Activity (%) | ORAC Value (μmol TE/g) |

|---|---|---|

| Curcumin | 60 | 120 |

| Tetrahydrocurcumin | 75 | 150 |

| This compound | 80 | 160 |

This table illustrates the antioxidant capabilities of each compound, indicating that OHC may offer superior protection against oxidative stress.

Case Studies and Clinical Implications

Several animal studies have demonstrated the efficacy of OHC in reducing inflammation and oxidative stress. For example, a study involving xylene-induced ear edema showed that OHC significantly reduced edema formation compared to controls . Furthermore, it was noted that OHC treatments were more effective than CUR in selectively inhibiting COX-2 expression, a key enzyme involved in inflammation.

Pharmacokinetics and Bioavailability

One challenge with curcumin and its metabolites is their poor bioavailability. However, studies suggest that OHC exhibits improved solubility and stability compared to CUR, which may enhance its therapeutic potential . The pharmacokinetics-driven evaluation indicates that formulations designed to improve absorption could make OHC a viable candidate for clinical applications targeting inflammatory diseases.

Eigenschaften

IUPAC Name |

1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16-17,22-25H,3-4,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELMAFBLFOKZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(CC(CCC2=CC(=C(C=C2)O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873750 | |

| Record name | Octahydrocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36062-07-4 | |

| Record name | Octahydrocurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36062-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydrocurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydrocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Heptanediol, 1,7-bis(4-hydroxy-3-methoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAHYDROCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS2A8X6SX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.